(R)-5-METHYLHYDANTOIN

Description

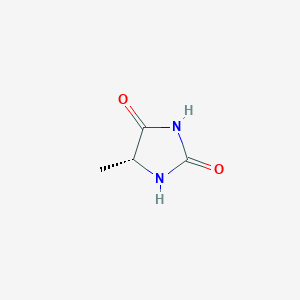

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364603 | |

| Record name | Methylhydantoin-5-(D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-68-7 | |

| Record name | Methylhydantoin-5-(D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-5-Methylhydantoin: Chemical Properties, Structure, and Synthetic Strategies

Abstract

(R)-5-Methylhydantoin, a chiral heterocyclic compound, serves as a pivotal building block in the stereoselective synthesis of a variety of biologically active molecules, particularly non-proteinogenic α-amino acids. Its rigid, stereodefined structure makes it an invaluable intermediate for drug discovery and development professionals. This technical guide provides a comprehensive overview of the chemical properties, stereochemical nuances, and structural features of this compound. Furthermore, it details robust synthetic and analytical methodologies, offering field-proven insights into its preparation and characterization. This document is intended to be a thorough resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction: The Significance of this compound in Chiral Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the biological activity of a drug is often confined to a single enantiomer.[1][2][3][4][5] this compound emerges as a critical chiral intermediate, primarily in the synthesis of D-amino acids, which are integral components of many peptide-based therapeutics and other bioactive molecules.[6][7] The hydantoin ring system itself is a privileged scaffold in medicinal chemistry, found in a range of pharmaceuticals with diverse activities.[8] Understanding the unique chemical landscape of the (R)-enantiomer of 5-methylhydantoin is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring a chiral center at the C5 position. The "(R)" designation refers to the absolute configuration at this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the methyl group is crucial for its role in asymmetric synthesis.

Stereochemistry and Optical Activity

The chirality of this compound dictates its interaction with other chiral molecules and its behavior in polarized light. As a chiral molecule, it is optically active, meaning it rotates the plane of plane-polarized light.[9][10] The direction and magnitude of this rotation, known as the specific rotation ([α]), is a characteristic physical property.[11][12][13][14] The dextrorotatory or levorotatory nature of this compound would be determined experimentally.

Table 1: Physicochemical Properties of 5-Methylhydantoin

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | [PubChem] |

| Molecular Weight | 114.10 g/mol | [PubChem] |

| Appearance | White to off-white crystalline powder | [Sigma-Aldrich] |

| Melting Point | 148-152 °C | [Sigma-Aldrich] |

| CAS Number | 616-03-5 (racemic) | [PubChem] |

| PubChem CID | 69216 (racemic) | [PubChem] |

| Solubility | Soluble in water | [Chem-Impex] |

| XLogP3 | -0.6 | [PubChem] |

| Hydrogen Bond Donor Count | 2 | [PubChem] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem] |

Three-Dimensional Structure

The three-dimensional structure of the hydantoin ring is relatively planar. X-ray crystallography studies of related hydantoin derivatives reveal the bond lengths, angles, and overall geometry of the heterocyclic core.[15][16][17][18] The methyl group at the C5 position will adopt a specific orientation in the solid state, influenced by crystal packing forces.

Caption: 2D representation of this compound's structure.

Synthesis and Reactivity

The synthesis of enantiomerically pure this compound is a key challenge and a critical step for its application as a chiral building block.

Enantioselective Synthesis: The Hydantoinase Approach

A highly effective method for producing enantiopure D-amino acids involves the enzymatic resolution of a racemic mixture of 5-substituted hydantoins.[6][7] This "hydantoinase process" can be adapted for the preparation of this compound.

Caption: Enzymatic resolution for this compound synthesis.

Experimental Protocol: Enzymatic Resolution of DL-5-Methylhydantoin

-

Preparation of Racemic Substrate: Synthesize DL-5-Methylhydantoin via a standard Bucherer-Bergs reaction from acetaldehyde, potassium cyanide, and ammonium carbonate, or through the Urech synthesis from DL-alanine.

-

Enzymatic Reaction:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0) containing DL-5-Methylhydantoin.

-

Introduce a D-specific hydantoinase enzyme. The choice of enzyme and its concentration are critical for reaction efficiency and selectivity.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-50 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC to track the consumption of the (S)-enantiomer and the formation of (S)-N-carbamoyl-alanine.

-

-

Work-up and Isolation:

-

Once the reaction reaches approximately 50% conversion (indicating complete hydrolysis of the (S)-enantiomer), terminate the reaction by adjusting the pH or by heat inactivation of the enzyme.

-

Acidify the reaction mixture to precipitate the unreacted this compound, which is less soluble at lower pH.

-

Filter the precipitate and wash with cold water.

-

The aqueous filtrate contains (S)-N-carbamoyl-alanine, which can be further processed if desired.

-

Recrystallize the crude this compound from a suitable solvent (e.g., water or ethanol-water mixture) to achieve high enantiomeric and chemical purity.

-

Causality Behind Experimental Choices:

-

pH Control: The pH is maintained in the optimal range for the hydantoinase enzyme's activity and stability.

-

Temperature: The reaction is conducted at a temperature that balances enzyme activity with stability to prevent denaturation.

-

Monitoring: HPLC analysis is crucial for determining the reaction endpoint to maximize the yield and enantiomeric excess of the desired (R)-enantiomer.

Reactivity of the Hydantoin Ring

The hydantoin ring in this compound exhibits characteristic reactivity patterns that are important for its subsequent use in synthesis.

-

Hydrolysis: Under acidic or basic conditions, the hydantoin ring can be hydrolyzed to yield the corresponding amino acid, in this case, D-alanine.[16][19][20][21] This reaction is fundamental to its application as a D-amino acid precursor.

-

N-Alkylation and N-Acylation: The nitrogen atoms at positions 1 and 3 can be alkylated or acylated. The N3 position is generally more acidic and thus more readily alkylated under basic conditions.[6][15] Selective N1-alkylation can be achieved using specific potassium bases.[6][15]

Analytical and Spectroscopic Characterization

Robust analytical methods are essential for confirming the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C5 chiral center, coupled to the methyl protons. The methyl group will appear as a doublet. The two N-H protons will likely appear as broad singlets. The exact chemical shifts will depend on the solvent used.[22][23][24][25][26]

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the two carbonyl carbons (C2 and C4), the chiral C5 carbon, and the methyl carbon. The carbonyl carbons will resonate at the downfield region of the spectrum.[7][20][27][28][29][30]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the range of 1700-1800 cm⁻¹. N-H stretching vibrations will be observed as a broad band around 3200 cm⁻¹.[15][16][25]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the methyl group and cleavage of the hydantoin ring.[21][31][32][33][34]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. A chiral stationary phase is used to separate the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of derivatized 5-methylhydantoin to assess its purity.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of various pharmaceutical compounds.[35][36] Its primary application lies in its role as a precursor to D-amino acids. D-amino acids are incorporated into various drugs to enhance their metabolic stability, modify their pharmacological profile, or to create specific peptide-based inhibitors.[7] For instance, D-alanine and its derivatives are found in certain antibiotics and are used in the development of enzyme inhibitors. The ability to efficiently synthesize this compound provides a direct route to these important chiral synthons.

Conclusion

This compound is a cornerstone chiral intermediate with significant potential in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an ideal starting material for the enantioselective synthesis of D-amino acids and other complex chiral molecules. The methodologies outlined in this guide for its synthesis and characterization provide a robust framework for its utilization in drug discovery and development programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase.

References

-

Hydantoin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed. (2021). Chemical & Pharmaceutical Bulletin, 69(4), 407-410. Retrieved from [Link]

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed. (2022). ACS Organic & Inorganic Au, 2(4), 312-317. Retrieved from [Link]

-

Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed. (1998). Tetrahedron Letters, 39(48), 8795-8798. Retrieved from [Link]

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au. (2022). Retrieved January 12, 2026, from [Link]

-

Structure, reactivity, and biological properties of hidantoines - INIS-IAEA. (2000). Quimica Nova, 23(6), 814-825. Retrieved from [Link]

-

Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Direct N 1 -Selective Alkylation of Hydantoins Using Potassium Bases - J-Stage. (2021). Chemical and Pharmaceutical Bulletin, 69(4), 407-410. Retrieved from [Link]

-

(PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins - ResearchGate. (2022). Retrieved January 12, 2026, from [Link]

-

Study on the Formation of Glycine by Hydantoin and Its Kinetics | ACS Omega. (2020). Retrieved January 12, 2026, from [Link]

- DE891259C - Process for the hydrolysis of hydantoins - Google Patents. (n.d.).

-

5-Methylhydantoin - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews, 3(3), 200-215. Retrieved from [Link]

-

Synthesis and Reactivity of 5-Methylenehydantoins | Request PDF - ResearchGate. (2008). Retrieved January 12, 2026, from [Link]

-

5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hydantoines - C13-NMR. (n.d.). Retrieved January 12, 2026, from [Link]

-

Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. | Semantic Scholar. (2014). Angewandte Chemie International Edition, 53(45), 12261-12265. Retrieved from [Link]

-

Synthesis of Hydantoin & Its Derivatives - Study.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent Developments in Hydantoin Chemistry - ResearchGate. (2021). Retrieved January 12, 2026, from [Link]

-

Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - NIH. (2018). Beilstein Journal of Organic Chemistry, 14, 293-299. Retrieved from [Link]

-

Comparative NMR data of 1-Methylhydantoin | Download Table - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Enantioselective catalytic Urech hydantoin synthesis - RSC Publishing. (2022). Organic Chemistry Frontiers, 9(1), 114-119. Retrieved from [Link]

-

View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003646) - Human Metabolome Database. (n.d.). Retrieved January 12, 2026, from [Link]

-

Enzymatic synthesis of enantiomerically enriched D- and L-3-silylated alanines by deracemization of DL-5-silylmethylated hydanto - ElectronicsAndBooks. (2015). Tetrahedron, 71(23), 3959-3967. Retrieved from [Link]

-

A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. (2021). Molbank, 2021(1), M1212. Retrieved from [Link]

-

FTIR spectrum of 5-methyl-5-aminomethylhydantoin (AH) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Application of chiral building blocks to the synthesis of drugs. (2000). Journal of Molecular Catalysis B: Enzymatic, 9(1-4), 1-13. Retrieved from [Link]

-

Mass Spectra of 5,5-Diphenyldithiohydantoin and Methylated Derivatives. - SciSpace. (1972). Acta Chemica Scandinavica, 26, 1541-1550. Retrieved from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (2009). Afinidad, 66(542), 330-335. Retrieved from [Link]

-

Synthesis of chiral building blocks for use in drug discovery - PubMed. (2003). Current Medicinal Chemistry, 10(14), 1273-1293. Retrieved from [Link]

-

5: Organic Spectrometry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Stereochemistry: Chirality and Optical Activity | Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

-

Optical Activity - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Chemistry of the Hydantoins. | Chemical Reviews - ACS Publications. (1945). Chemical Reviews, 37(2), 209-269. Retrieved from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (2003). Current Medicinal Chemistry, 10(14), 1273-1293. Retrieved from [Link]

-

(PDF) A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - ResearchGate. (2021). Retrieved January 12, 2026, from [Link]

-

5.7 Optical Activity | Organic Chemistry - YouTube. (2020, October 10). Retrieved from [Link]

-

5.4 Optical Activity – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved January 12, 2026, from [Link]

-

Stereochemistry (Part-5)Tricks to find Optical Activity,Enantiomers, Diastereomers, Epimers, anomers - YouTube. (2019, February 17). Retrieved from [Link]

-

FT-IR spectra of compounds 5 and 8. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 4. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 5. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]

- 6. mdpi.com [mdpi.com]

- 7. [Applications and synthesis of D-amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. Rapid enantioselective fluorescence recognition and chiral separation of free amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific_rotation [chemeurope.com]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]

- 18. researchgate.net [researchgate.net]

- 19. 5-(4-METHYLPHENYL)-5-PHENYLHYDANTOIN(51169-17-6) 13C NMR spectrum [chemicalbook.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. chemistryconnected.com [chemistryconnected.com]

- 26. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. m.youtube.com [m.youtube.com]

- 30. scienceready.com.au [scienceready.com.au]

- 31. researchgate.net [researchgate.net]

- 32. chemguide.co.uk [chemguide.co.uk]

- 33. researchgate.net [researchgate.net]

- 34. chemrxiv.org [chemrxiv.org]

- 35. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]

Foreword: The Significance of Chirality in Hydantoin Scaffolds

An In-depth Technical Guide to the Synthesis of (R)-5-Methylhydantoin

Hydantoins represent a critical class of heterocyclic compounds, foundational to numerous applications in medicinal chemistry and drug development.[1] Their versatile scaffold is present in anticonvulsant drugs like phenytoin and serves as a key precursor for synthesizing non-natural α-amino acids. The introduction of a stereocenter at the C5 position, as in 5-methylhydantoin, elevates its complexity and utility, transforming it into a valuable chiral building block. The biological activity of chiral molecules is often confined to a single enantiomer, making the stereoselective synthesis of the (R)- or (S)-form a paramount challenge for researchers and process chemists.

This guide provides an in-depth exploration of the primary synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying reaction mechanisms, the rationale for methodological choices, and the practical strategies employed to control stereochemistry. We begin with the classical, non-selective approach to establish a baseline and then delve into the sophisticated enzymatic and chiral pool strategies required to achieve the desired enantiopure product.

Part 1: The Foundational Racemic Synthesis via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and widely-used multicomponent synthesis for preparing 5-substituted and 5,5-disubstituted hydantoins.[1] Its operational simplicity and the ready availability of starting materials—an aldehyde or ketone, ammonium carbonate, and a cyanide source—make it a cornerstone of hydantoin chemistry.[2] When acetaldehyde is used as the starting aldehyde, the product is 5-methylhydantoin.

Mechanism and Inherent Lack of Stereocontrol

The core limitation of the standard Bucherer-Bergs reaction is its lack of stereocontrol. The reaction proceeds through planar or rapidly equilibrating intermediates, leading to a nucleophilic attack from either face of the molecule with equal probability. This results in a racemic mixture, containing equal amounts of this compound and (S)-5-methylhydantoin.

The mechanism unfolds as follows:

-

Imine Formation: Acetaldehyde reacts with ammonia (from ammonium carbonate) to form an imine.

-

Aminonitrile Formation: A cyanide ion attacks the planar imine, forming an α-aminonitrile. This step establishes the stereocenter, but since the attack can occur from either the re or si face of the imine with equal likelihood, a racemic mixture of the aminonitrile is formed.

-

Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), forming a carbamic acid intermediate.

-

Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization, to yield the final hydantoin ring structure.[3]

Experimental Protocol: Racemic 5-Methylhydantoin

This protocol provides a representative method for the synthesis of racemic 5-methylhydantoin, which serves as the substrate for subsequent enzymatic resolution.

-

Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 0.15 mol) and ammonium carbonate ((NH₄)₂CO₃, 0.15 mol) in a mixture of 60 mL ethanol and 60 mL water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition of Aldehyde: To this solution, add acetaldehyde (0.1 mol) dropwise while stirring.

-

Heating: Heat the reaction mixture to 60°C and maintain stirring for 24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of approximately 6-6.5. This step must be performed in a fume hood due to the potential release of hydrogen cyanide gas.

-

Isolation: Cool the acidified mixture in an ice bath to induce crystallization. Collect the resulting white crystals by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be recrystallized from 50% ethanol to yield pure racemic 5-methylhydantoin.[4]

Part 2: Stereoselective Pathways to this compound

Achieving an enantiomerically pure product requires a strategy that can differentiate between the two enantiomers. The two most robust and industrially relevant approaches are enzymatic kinetic resolution and synthesis from a chiral precursor.

Pathway A: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[5][6] In the context of hydantoins, enzymes known as hydantoinases are exceptionally effective and stereoselective catalysts. The "hydantoinase process" is a cornerstone of industrial biotechnology for producing enantiopure amino acids.[7][8]

The Principle: This process begins with the racemic (R/S)-5-methylhydantoin synthesized in Part 1. A D-stereospecific hydantoinase is introduced, which selectively catalyzes the hydrolytic ring-opening of the D-enantiomer (which corresponds to the R-enantiomer in this case) to its corresponding N-carbamoyl-D-alanine. The L-enantiomer ((S)-5-methylhydantoin) is not recognized by the enzyme's active site and remains unreacted. This difference in reactivity allows for the separation of the unreacted (S)-hydantoin from the hydrolyzed (R)-N-carbamoyl-amino acid.

To obtain the (R)-enantiomer, one would use an L-specific hydantoinase, which would selectively hydrolyze the (S)-5-methylhydantoin, leaving the desired this compound untouched and recoverable.

Workflow Protocol: Enzymatic Resolution

-

Buffer Preparation: Prepare a suitable aqueous buffer (e.g., phosphate or borate buffer) at the optimal pH for the chosen L-hydantoinase (typically pH 7.5-8.5).

-

Substrate Dissolution: Suspend the racemic 5-methylhydantoin in the buffer solution in a temperature-controlled bioreactor.

-

Enzyme Addition: Add the L-hydantoinase enzyme (often used as a whole-cell preparation or an immobilized enzyme for easier recovery and reuse).

-

Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30-50°C). Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to track the disappearance of the (S)-enantiomer and the formation of N-carbamoyl-L-alanine. The reaction is stopped when conversion of the (S)-enantiomer is near 50% of the total substrate, which corresponds to a theoretical maximum yield of 50% for the (R)-enantiomer with 100% enantiomeric excess (e.e.).

-

Product Isolation: Once the desired conversion is reached, terminate the reaction (e.g., by filtration to remove the enzyme or by pH shift).

-

Extraction and Purification: Acidify the reaction mixture to protonate the N-carbamoyl-L-alanine, increasing its water solubility. Extract the unreacted, less polar this compound with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched this compound.

Pathway B: Synthesis from the Chiral Pool (Urech Synthesis)

This strategy leverages readily available, enantiopure starting materials from nature—the "chiral pool." To synthesize this compound, one must start with an (R)-configured precursor. The most direct choice is D-alanine , which is the (R)-enantiomer of alanine. The Urech hydantoin synthesis provides a straightforward method for converting an amino acid into its corresponding hydantoin.[9]

Mechanism:

-

Carbamylation: D-alanine is reacted with an isocyanate source, typically generated in situ from potassium cyanate (KOCN) in an aqueous solution. The amino group of D-alanine attacks the cyanate to form an N-carbamoyl derivative (a ureido acid). The stereocenter from D-alanine remains undisturbed during this step.

-

Acid-Catalyzed Cyclization: The addition of a strong acid (e.g., HCl) and heat promotes an intramolecular cyclization. The carboxylic acid group is protonated, and the terminal nitrogen of the ureido group acts as a nucleophile, attacking the carbonyl carbon to form the five-membered hydantoin ring, eliminating a molecule of water.[9]

Because the chiral center at C5 is the original α-carbon of D-alanine and does not participate directly in the bond-forming reactions of cyclization, its stereochemical integrity is preserved, yielding this compound.

Experimental Protocol: Urech Synthesis

-

Carbamylation Step: Dissolve D-alanine (1.0 eq) and potassium cyanate (1.2 eq) in water. Heat the solution to 50-60°C and stir for 2-3 hours.

-

Cyclization Step: Cool the reaction mixture and then add concentrated hydrochloric acid (e.g., 6M HCl) until the solution is strongly acidic (pH < 1).

-

Heating and Isolation: Heat the acidified mixture to 80-90°C for 15-30 minutes. Microwave-assisted heating can significantly accelerate this step.[9] Upon cooling, the this compound product often precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry. If necessary, the product can be further purified by recrystallization from water or an alcohol-water mixture.

Comparative Summary of Synthesis Strategies

The optimal strategy for synthesizing this compound depends heavily on the desired scale, available resources, and purity requirements.

| Strategy | Starting Material | Stereocontrol Method | Pros | Cons | Typical e.e. |

| Bucherer-Bergs + Resolution | Acetaldehyde | Enzymatic Kinetic Resolution | Scalable; uses cheap starting materials for the racemic mix. | Multi-step process; theoretical max yield is 50%; requires enzyme. | >99% |

| Urech Synthesis | D-Alanine | Chiral Pool | High stereochemical fidelity; direct route. | D-alanine is significantly more expensive than L-alanine or acetaldehyde. | >98% |

Conclusion

While the Bucherer-Bergs reaction provides a facile entry into the 5-methylhydantoin scaffold, it is fundamentally a racemic synthesis. Achieving the enantiopure this compound necessitates a deliberate stereochemical strategy. For large-scale industrial production, enzymatic kinetic resolution of the inexpensive racemic mixture stands out as a highly efficient and well-established method, despite its theoretical 50% yield limitation for the desired enantiomer. For laboratory-scale synthesis where precursor cost is less prohibitive, the Urech synthesis from D-alanine offers a more direct and elegant route, preserving the stereochemistry of the starting material throughout the transformation. The choice between these pathways is a classic example of the balance between raw material cost, process complexity, and scalability that defines modern synthetic chemistry.

References

-

Chang, W.-J., Liew, S. Y., Kurz, T., & Tan, S.-P. (2022). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 18, 1326–1333. [Link]

- Jiwaji, M., Hartley, C. J., Clark, S.-A., & Burton, S. G. (2009). Enhanced hydantoin-hydrolyzing enzyme activity in an Agrobacterium tumefaciens strain with two distinct N-carbamoylases. Enzyme and Microbial Technology.

- Rajić, Z., et al. (2010). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules.

- Coquerel, G., et al. (2017). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin. Journal of Crystal Growth.

- Mbatane, J. M., et al. (2020).

-

Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

- Al-Hourani, B. J., et al. (2021).

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 12, 2026, from [Link]

- Engel, U., et al. (2012). Hydantoinase process for the synthesis of (R)-α-amino acids starting from racemic 5-monosubstituted hydantoins.

- Wang, W. C., et al. (2002). Mechanism of hydantoinase-catalyzed reaction.

- Davies, S. G. (1988). Asymmetric synthesis via the iron chiral auxiliary [(rl5-C5H5)Fe(C0)(PPh,)l. Pure and Applied Chemistry.

- Mbatane, J. M., et al. (2020). Enzymatic kinetic resolution of 5 and 6.

- Chaudhary, B. (2021).

- Orzeł, Ł., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.

- Zhang, Z., et al. (2022). Asymmetric magnesium catalysis for important chiral scaffold synthesis. Organic & Biomolecular Chemistry.

- Toda, F., et al. (2019).

- Zhang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews.

- Gawas, D., et al. (2020). Scheme 5. Enzymatic kinetic resolution of (RS)-4 Amongst all the... ResearchGate.RS)-4 Amongst all the...

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]

An In-depth Technical Guide to (R)-5-Methylhydantoin for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Hydantoins in Modern Chemistry

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a "privileged structure" in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors, coupled with multiple sites for substitution, has made it a cornerstone in the development of a wide array of pharmaceuticals. Drugs such as the anticonvulsant Phenytoin and the antiandrogen Enzalutamide feature this core structure, highlighting its therapeutic versatility.[1][2][3]

Within this important class of compounds, chiral 5-monosubstituted hydantoins are of particular interest to researchers in drug discovery and development. The introduction of a stereocenter at the C5 position allows for precise three-dimensional interactions with biological targets, often leading to improved potency and reduced off-target effects. (R)-5-Methylhydantoin is a quintessential example of such a chiral building block. Its value extends beyond being a simple synthetic intermediate; it is a critical tool for probing enzyme stereospecificity and for constructing complex, enantiopure molecules.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond basic data to explore the causality behind its synthesis, the intricacies of its analysis, and its significant role in biochemistry and pharmaceutical design.

Core Physicochemical & Stereochemical Properties

The fundamental identity of this compound is defined by its unique chemical and physical characteristics. Understanding these properties is the first step in its effective application in a research setting.

| Property | Value | Source(s) |

| CAS Number | 55147-68-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₄H₆N₂O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 114.10 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | (5R)-5-Methylimidazolidine-2,4-dione | PubChem[4] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 175-177 °C | N/A |

| Solubility | Soluble in water, methanol, and ethanol | N/A |

The critical feature of this molecule is the chiral center at the C5 position. The "(R)" designation denotes the specific spatial arrangement of the methyl group, which is fundamental to its distinct biological activity. Enantiopurity is therefore a critical quality attribute, as the (S)-enantiomer may exhibit different, or even undesirable, biological effects.

Synthesis and Enantiomeric Purification: A Strategic Approach

The generation of enantiopure this compound is a non-trivial synthetic challenge that underscores key principles of asymmetric synthesis and chiral resolution. While numerous methods exist for creating the racemic mixture, isolating the desired (R)-enantiomer requires a deliberate and precise strategy.

Racemic Synthesis: The Bucherer-Bergs Reaction

The most common and robust method for producing racemic 5-substituted hydantoins is the Bucherer-Bergs multicomponent reaction.[5][6] This one-pot synthesis is valued for its efficiency and use of readily available starting materials.

The causality behind this reaction involves the initial formation of an aminonitrile from an aldehyde (acetaldehyde for 5-methylhydantoin), cyanide, and ammonia (generated in situ from ammonium carbonate). This intermediate then undergoes cyclization upon reaction with another equivalent of ammonium carbonate (or carbon dioxide) to form the hydantoin ring.

Caption: Workflow of the Bucherer-Bergs reaction for racemic 5-methylhydantoin.

Chiral Resolution: Isolating the (R)-Enantiomer

Given a racemic mixture, resolution is the most direct path to obtaining the enantiopure compound. Enzymatic resolution is a particularly elegant and efficient method, leveraging the high stereospecificity of biological catalysts.

Trustworthiness through Biocatalysis: The enzyme dihydropyrimidinase (DHPase) provides a self-validating system for resolution. This enzyme selectively catalyzes the hydrolytic ring-opening of this compound, leaving the (S)-enantiomer untouched. This high degree of specificity ensures a clean separation, as only one enantiomer fits productively into the enzyme's active site.

This protocol is a representative methodology based on established principles of enzymatic resolution.

-

Enzyme Preparation: Obtain or prepare a cell-free extract containing dihydropyrimidinase (e.g., from a recombinant E. coli expression system or a rat liver homogenate).

-

Reaction Setup:

-

Dissolve racemic 5-methylhydantoin in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 8.0) to a final concentration of 50 mM.

-

Add the dihydropyrimidinase preparation to the substrate solution. The optimal enzyme loading should be determined empirically.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

-

Reaction Monitoring (Self-Validation):

-

Periodically withdraw aliquots from the reaction mixture.

-

Analyze the aliquots by chiral HPLC (see protocol below) to monitor the disappearance of the (R)-enantiomer and the persistence of the (S)-enantiomer.

-

The reaction is complete when the peak corresponding to this compound is no longer detectable, or its concentration has plateaued.

-

-

Workup and Isolation:

-

Terminate the reaction by denaturing the enzyme (e.g., by adding an organic solvent like acetonitrile or by heat treatment).

-

Centrifuge the mixture to remove precipitated protein.

-

The supernatant will contain the unreacted (S)-5-methylhydantoin and the ring-opened product, N-carbamoyl-D-alanine.

-

Separate the desired (S)-enantiomer from the product by a suitable method, such as column chromatography or crystallization. Note: This protocol isolates the (S)-enantiomer. To obtain the (R)-enantiomer, one would need to isolate the N-carbamoyl-D-alanine and re-cyclize it under acidic conditions.

-

Analytical Methodologies for Quality & Purity Assessment

For any application in research or drug development, rigorous analytical characterization is mandatory. The primary analytical challenge for this compound is the accurate determination of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is the most critical experimental decision. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for separating hydantoin enantiomers.[7]

Causality in Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times. For hydantoins, interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral polymer grooves are the primary drivers of separation.

This protocol provides a robust starting point for method development.

-

Instrumentation & Column:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IE or a similar immobilized polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).

-

-

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

-

Filter and degas the mobile phase prior to use to ensure system stability and prevent bubble formation.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Analysis and Data Interpretation:

-

Inject a sample of the racemic mixture first to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of interest.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100

-

Caption: Standard workflow for enantiomeric excess (% ee) determination by chiral HPLC.

Structural Confirmation: NMR and Mass Spectrometry

While chiral HPLC confirms enantiopurity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure and assessing overall purity.

-

¹H NMR Spectroscopy: The proton spectrum provides a fingerprint of the molecule. For 5-methylhydantoin, one would expect to see signals for the methyl group (a doublet), the proton at C5 (a quartet), and the two N-H protons (broad singlets).

-

¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals corresponding to the methyl carbon, the C5 methine, and the two carbonyl carbons (C2 and C4).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak [M+H]⁺ would be expected at m/z 115.1, and the sodium adduct [M+Na]⁺ at m/z 137.1.

Biochemical Significance & Applications

The utility of this compound is rooted in its specific interactions with biological systems and its value as a chiral synthon.

A Stereospecific Probe for Dihydropyrimidinase

One of the most significant roles of this compound is as a chiral substrate for the enzyme dihydropyrimidinase (DHPase). This enzyme is a key component of the pyrimidine degradation pathway, responsible for hydrolyzing dihydropyrimidines like dihydrouracil.

Crucially, studies have demonstrated that DHPase is stereospecific. Research using rat liver enzyme preparations showed that only the (R)-isomer of 5-methylhydantoin is hydrolyzed by the enzyme, while the (S)-isomer is not a substrate. This makes this compound an invaluable tool for biochemists studying DHPase kinetics, active site topology, and inhibitor screening.

Caption: Stereospecific metabolism of 5-methylhydantoin by Dihydropyrimidinase (DHPase).

Applications in Drug Discovery and Development

As an enantiopure building block, this compound is a valuable starting material for the synthesis of more complex chiral molecules.

-

Scaffold for Anticonvulsants: The hydantoin core is central to many anticonvulsant drugs.[8][9] this compound can serve as a starting point for creating novel, enantiopure analogs of existing drugs like Ethotoin, allowing for the systematic exploration of structure-activity relationships (SAR).

-

3D Fragments for Drug Discovery: In modern drug discovery, there is a strong emphasis on moving away from flat, two-dimensional molecules. Chiral "3D fragments" like this compound are highly sought after for fragment-based screening libraries, as they provide a rigid, stereochemically defined scaffold to explore chemical space more effectively.[1]

-

Intermediate for Complex Syntheses: The hydantoin ring can be chemically modified or used as a chiral auxiliary to direct stereochemistry in subsequent synthetic steps, making it a versatile intermediate in multi-step organic synthesis.[10]

Safety, Handling, and Storage

This compound should be handled using standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Long-term storage at -20°C is recommended for optimal stability.

Conclusion

This compound is far more than a simple chemical with a CAS number and molecular weight. It is a sophisticated tool for advanced research, offering insights into enzyme stereospecificity and providing a valuable chiral scaffold for the synthesis of novel bioactive compounds. Its proper use requires a deep understanding of its stereochemistry, the strategic application of asymmetric synthesis or resolution, and rigorous analytical control. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively integrate this important molecule into their drug discovery and development programs.

References

-

Smith, J. et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. Available at: [Link]

-

Wadghane, A. et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Pattan, S. et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Hydantoin: A Key Intermediate for Pharmaceutical R&D and Beyond. Available at: [Link]

-

Al-Hadedi, A. A. M. & Al-Masoudi, N. A. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Letters in Organic Chemistry. Available at: [Link]

-

Saeedi, M. et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Intermediate Advantage: Sourcing 5-Ethyl-5-methylhydantoin. Available at: [Link]

-

Oh, J. S. et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kartozia, I. et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. International Journal of Molecular Sciences. Available at: [Link]

-

Cherneva, E. et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank. Available at: [Link]

-

Kumar, T. S. et al. (2012). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Journal of Young Pharmacists. Available at: [Link]

-

Egger, H. & Zibirre, R. (1982). The antiviral compound 5-(3,4-dichlorophenyl) methylhydantoin inhibits the post-synthetic cleavages and the assembly of poliovirus in a cell-free system. Journal of General Virology. Available at: [Link]

-

Vujasinović, I. et al. (2006). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ChemInform. Available at: [Link]

-

Czarnomysy, R. et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. Available at: [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylhydantoin. PubChem Compound Database. Available at: [Link]

Sources

- 1. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. nbinno.com [nbinno.com]

- 10. jchemrev.com [jchemrev.com]

The Critical Role of Chirality: A Technical Guide to the Biological Activity of 5-Methylhydantoin Derivatives

This guide provides an in-depth exploration of the synthesis, chiral separation, and diverse biological activities of chiral 5-methylhydantoin derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer field-proven insights into the profound impact of stereochemistry on the pharmacological properties of this important class of heterocyclic compounds.

Introduction: The Significance of Chirality and the Hydantoin Scaffold

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticonvulsant, antiarrhythmic, and anticancer agents.[1][2] The introduction of a methyl group at the C-5 position of the hydantoin ring creates a chiral center, giving rise to (R)- and (S)-enantiomers with potentially distinct biological profiles. Understanding and harnessing this stereochemical difference is paramount for the development of safer and more efficacious drugs.

Enantioselective Synthesis and Chiral Separation of 5-Methylhydantoin Derivatives

The synthesis of enantiomerically pure 5-methylhydantoin derivatives is a key challenge and a critical step in evaluating their stereospecific biological activities. Several strategies have been developed to achieve this, primarily involving either asymmetric synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis Strategies

One effective approach to obtaining enantiopure 5-substituted hydantoins is through the use of chiral starting materials, such as α-amino acids.[3][4] The inherent chirality of the amino acid is transferred to the hydantoin product.

A representative synthetic pathway starting from an α-amino acid is depicted below:

Figure 1: General workflow for the enantioselective synthesis of 5-methylhydantoin derivatives from chiral α-amino acids.

Experimental Protocol: Synthesis of (S)-5-Methyl-5-phenylhydantoin

This protocol is a representative example of the synthesis of a chiral 5-methylhydantoin derivative starting from an enantiomerically pure α-amino acid.

-

Step 1: Formation of the Urea Intermediate.

-

To a solution of (S)-α-methylphenylalanine (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., dioxane), add a base like sodium hydroxide to deprotonate the carboxylic acid.

-

Slowly add an isocyanate, for example, phenyl isocyanate (1.1 equivalents), to the reaction mixture at room temperature.

-

Stir the reaction for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture to precipitate the urea intermediate.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

-

Step 2: Cyclization to the Hydantoin.

-

Suspend the dried urea intermediate in an acidic medium, such as a mixture of acetic acid and hydrochloric acid.

-

Heat the mixture to reflux for several hours to induce intramolecular cyclization.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude hydantoin.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure (S)-5-methyl-5-phenylhydantoin.

-

-

Step 3: Characterization.

-

Confirm the structure and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

-

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation and purification of enantiomers, as well as for the determination of enantiomeric purity.[5][6][7][8][9][10][11][12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of 5-Methyl-5-phenylhydantoin Enantiomers

This protocol outlines a general method for the analytical separation of 5-methyl-5-phenylhydantoin enantiomers. Optimization of the mobile phase composition and other parameters may be necessary for specific derivatives.

-

Instrumentation and Column:

-

HPLC system equipped with a UV detector.

-

Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) or a Pirkle-type column.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol.

-

For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

-

Degas the mobile phase prior to use.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Column temperature: 25 °C.

-

Detection wavelength: Determined by the UV absorbance maximum of the analyte (typically around 220-280 nm for phenyl-substituted hydantoins).

-

Injection volume: 10-20 µL of the sample dissolved in the mobile phase.

-

-

Analysis:

-

Inject the racemic standard and the synthesized sample.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

-

Calculate the enantiomeric excess (ee) of the synthesized sample using the peak areas of the two enantiomers.

-

Figure 2: A schematic representation of the chiral HPLC separation workflow.

Biological Activities of Chiral 5-Methylhydantoin Derivatives

The chirality at the C-5 position of the hydantoin ring can have a profound impact on the biological activity of these derivatives, leading to significant differences in their anticonvulsant, antitumor, and antiviral properties.

Anticonvulsant Activity

The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs, with phenytoin (5,5-diphenylhydantoin) being a prominent example.[13] Studies on chiral 5-substituted hydantoins have revealed that the anticonvulsant activity often resides predominantly in one enantiomer. For instance, in a series of chiral iminohydantoins, the (S)-isomers were found to be the more active enantiomers.[5]

Mechanism of Action: The primary mechanism of action for many anticonvulsant hydantoin derivatives is the modulation of voltage-gated sodium channels.[6][14][15][16][17] By binding to the channel, they stabilize its inactive state, which in turn limits the repetitive firing of neurons that is characteristic of seizures. Molecular modeling studies have been employed to understand the interaction of drugs with these channels at an atomic level.[6][8][14][15] The stereochemistry of the 5-methylhydantoin derivative can influence its binding affinity and orientation within the channel, leading to differences in potency between enantiomers.

Figure 3: Proposed mechanism of anticonvulsant action of chiral 5-methylhydantoin derivatives.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][18]

-

Animals: Male ICR mice are commonly used.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses.

-

Induction of Seizure: At the time of predicted peak drug effect, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[18][19][20]

Table 1: Representative Anticonvulsant Activity Data

| Compound | Enantiomer | Animal Model | ED50 (mg/kg) | Reference |

| 5-Ethyl-5-phenylhydantoin | Racemate | Mouse (MES) | 9.5 | [13] |

| 3-Amino-5,5-diphenylhydantoin | Racemate | Mouse (MES) | >100 | [13] |

| SB2-Ph | Racemate | Mouse (MES) | 8.29 | [18] |

Antitumor Activity

Hydantoin derivatives have also emerged as promising candidates for cancer therapy.[1][9][21][22][23][24][25][26] Their cytotoxic effects against various cancer cell lines are often dose-dependent, and the stereochemistry at the C-5 position can significantly influence their potency and selectivity.

Mechanism of Action: The antitumor mechanisms of hydantoin derivatives are multifaceted and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

-

Inhibition of Microtubule Polymerization: Disrupting the formation of the mitotic spindle, which is essential for cell division. Some hydantoin derivatives have been shown to inhibit the polymerization of tubulin.[27][28]

-

Modulation of Signaling Pathways: Interfering with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.[9][22][23][24][26]

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chiral 5-methylhydantoin derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (IC50).[9][19][22][23][24][29][30][31]

Table 2: Representative Cytotoxic Activity of Hydantoin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [19] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [19] |

| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [19] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [19] |

| Bis-cyclometalated Rh(III) complex 1 | MCF-7 (Breast Cancer) | 1.3-5.6 | [22] |

| Bis-cyclometalated Rh(III) complex 1 | HT-29 (Colon Cancer) | 1.3-5.6 | [22] |

Note: This table presents data for various hydantoin derivatives. Direct comparative IC50 values for the enantiomers of a specific 5-methylhydantoin derivative are needed for a complete understanding of the stereospecific cytotoxicity.

Structure-Activity Relationships (SAR)

The biological activity of chiral 5-methylhydantoin derivatives is governed by a complex interplay of steric and electronic factors. Key aspects of their structure-activity relationship include:

-

Chirality at C-5: As highlighted, the absolute configuration at the C-5 position is often a critical determinant of biological activity, with one enantiomer typically exhibiting greater potency.

-

Substituents at C-5: The nature of the second substituent at the C-5 position (in this case, a methyl group) and the other substituent (e.g., a phenyl group) significantly influences activity. For anticonvulsant activity, a phenyl or other aromatic group at C-5 is often essential.

-

Substituents on the Hydantoin Ring: Modifications at the N-1 and N-3 positions of the hydantoin ring can modulate the lipophilicity, metabolic stability, and overall pharmacological profile of the compound.

Conclusion and Future Directions

Chiral 5-methylhydantoin derivatives represent a promising class of compounds with a wide spectrum of biological activities. The stereochemistry at the C-5 position plays a pivotal role in determining their pharmacological effects, underscoring the importance of enantioselective synthesis and chiral separation in their development as therapeutic agents.

Future research should focus on several key areas:

-

Systematic SAR Studies: A comprehensive investigation of the structure-activity relationships of a series of chiral 5-methylhydantoin derivatives with diverse substituents is needed to guide the design of more potent and selective compounds.

-

Enantiomer-Specific Biological Evaluation: Direct comparative studies of the biological activities of the individual enantiomers of 5-methylhydantoin derivatives are crucial to fully elucidate the role of stereochemistry.

-

Mechanism of Action Studies: Detailed mechanistic studies, including molecular docking and co-crystallization with biological targets, will provide a deeper understanding of the stereospecific interactions at the molecular level.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME-Tox properties of promising chiral 5-methylhydantoin derivatives is essential for their translation into clinical candidates.

By embracing a multidisciplinary approach that integrates synthetic chemistry, analytical chemistry, pharmacology, and computational modeling, the full therapeutic potential of chiral 5-methylhydantoin derivatives can be unlocked.

References

- A validated chiral HPLC method for the enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.

- Cytotoxic Activities of Bis‐cyclometalated M(III) Complexes (M=Rh, Ir) Containing 5‐substituted 1,10‐Phenanthroline or 4,4.

- IC50 values of derivatives against cancer cells and relative...

- 5-Methyl-5-phenylhydantoin 99 6843-49-8 - Sigma-Aldrich.

- Molecular modeling, docking and ADMET studies towards development of novel Disopyramide analogs for potential inhibition of human voltage gated sodium channel proteins - PMC - NIH.

- Hydantoin drugs inhibit polymerization of pure microtubular protein - PubMed.

- IC50 values of the most active derivatives in some cancerous cell lines - ResearchG

- Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed.

- The enantioselective synthesis of alpha-amino acids via organoboranes.

- The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8 - PubMed.

- cell lines ic50: Topics by Science.gov.

- Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples - SciSpace.

- A Comparative Analysis of the Cytotoxic Profiles of Methyl 4-hydroxy-3,5-dimethylbenzoate and its Putative Deriv

- The interaction of spongist

- Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - ResearchG

- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calcul

- Synthesis and antitumor activity of some new xanthotoxin deriv

- Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research.

- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - RSC Publishing.

- High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)

- Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC - NIH.

- Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels - PMC - PubMed Central.

- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - MDPI.

- Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut.

- 5-Methyl-5-Phenylhydantoin Enantiomers | Sigma-Aldrich.

- Synthesis, NMR analysis and applic

- Synthesis and Reactivity of 5-Methylenehydantoins | Request PDF - ResearchG

- Molecular Dynamics and Docking Simulation Studies of Human Voltage Gated Sodium Channel against Neurotoxins - JSciMed Central.

- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.

- Chiral HPLC Separ

- IC 50 values of 5-FU and methylglyoxal in cancer and normal cells by...

- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH.

- CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P

- The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PubMed Central.

- 5-METHYL-5-PHENYLHYDANTOIN - gsrs.

- The pharmacology of voltage-gated sodium channel activators - UQ eSpace - The University of Queensland.

- Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - NIH.

- Enantioselective synthesis of non-natural arom

- CHIRAL Handbook - BGB Analytik.

- Voltage-gated sodium channels: structures, functions, and molecular modeling - PubMed.

- Typical HPLC chromatograms illustrating the separation of the...

- Alpha amino acid synthesis (video) - Khan Academy.

- Enantioselective Synthesis of Unn

Sources

- 1. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. The enantioselective synthesis of alpha-amino acid derivatives via organoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Molecular modeling, docking and ADMET studies towards development of novel Disopyramide analogs for potential inhibition of human voltage gated sodium channel proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. 5-Methyl-5-Phenylhydantoin Enantiomers | Sigma-Aldrich [sigmaaldrich.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. jscimedcentral.com [jscimedcentral.com]

- 15. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. d-nb.info [d-nb.info]

- 23. researchgate.net [researchgate.net]

- 24. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GSRS [gsrs.ncats.nih.gov]

- 26. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hydantoin drugs inhibit polymerization of pure microtubular protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

The Hydantoin Core: A Journey from Discovery to Modern Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Hydantoin Scaffold

The hydantoin ring system, a five-membered heterocycle known chemically as imidazolidine-2,4-dione, stands as a privileged scaffold in the annals of organic and medicinal chemistry.[1] First isolated in 1861 by Adolf von Baeyer during his investigations of uric acid, this seemingly simple molecule has proven to be a cornerstone in the development of a diverse array of biologically active compounds.[2][3] Its structural motif, featuring two carbonyl groups and two nitrogen atoms, provides a unique combination of hydrogen bond donors and acceptors, rendering it a versatile building block for designing molecules with specific biological targets.[1]

From their early application as anticonvulsant agents, exemplified by the landmark drug phenytoin, to their contemporary roles in anticancer, anti-inflammatory, antibacterial, and antiviral therapies, hydantoin derivatives continue to capture the attention of researchers worldwide.[1][4][5] The synthetic accessibility of the hydantoin core and the ease with which its substituents can be modified have fueled over a century of chemical exploration, leading to a rich and varied landscape of synthetic methodologies.[1] This guide provides an in-depth exploration of the discovery and historical synthesis of hydantoins, offering a technical narrative that bridges the foundational methods with contemporary advancements in the field.

Part 1: Foundational Syntheses - The Pillars of Hydantoin Chemistry

The early history of hydantoin synthesis is marked by the pioneering work of chemists who established the fundamental routes to this important heterocyclic system. These classical methods, while refined over the years, remain cornerstones of hydantoin chemistry.

The Urech Hydantoin Synthesis: A Direct Route from Amino Acids

In 1873, Friedrich Urech reported the first synthesis of a hydantoin derivative, 5-methylhydantoin, by reacting alanine sulfate with potassium cyanate.[2][6] This seminal work, now known as the Urech hydantoin synthesis, provided a direct and elegant method for converting amino acids into their corresponding hydantoins.[6][7] The reaction proceeds through the formation of a hydantoic acid intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the hydantoin ring.[8]

Causality in Experimental Choices: The Urech synthesis leverages the nucleophilicity of the amino group in the starting amino acid to attack the electrophilic carbon of the cyanate. The subsequent intramolecular cyclization is driven by the favorable formation of a five-membered ring. The choice of an acidic medium for the cyclization step is crucial for protonating the carboxylic acid and facilitating the departure of a water molecule.

A Self-Validating System: The Urech synthesis is a robust method that can be applied to a variety of amino acids, providing a straightforward entry into 5-substituted hydantoins.[4] The identity of the resulting hydantoin is directly determined by the side chain of the starting amino acid, making it a predictable and reliable synthetic transformation.

Experimental Protocol: Urech Synthesis of 5-Phenylhydantoin from Phenylalanine

-

Step 1: Formation of the Hydantoic Acid Intermediate:

-

Dissolve L-phenylalanine (1 equivalent) in water.

-

Add a solution of potassium cyanate (1.1 equivalents) in water dropwise while maintaining the temperature at 40-50 °C.

-

Stir the reaction mixture for 1-2 hours at this temperature.

-

Cool the reaction mixture in an ice bath to precipitate the hydantoic acid intermediate.

-

Filter the precipitate and wash with cold water.

-

-

Step 2: Cyclization to 5-Phenylhydantoin:

-

Suspend the obtained hydantoic acid in a solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 1-2 hours.

-